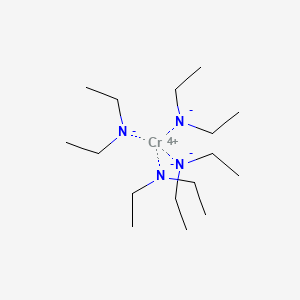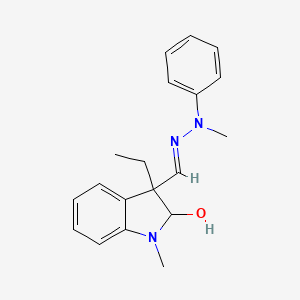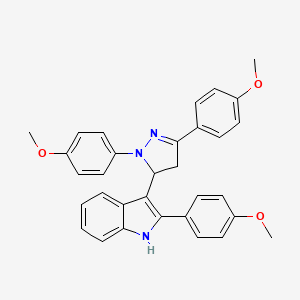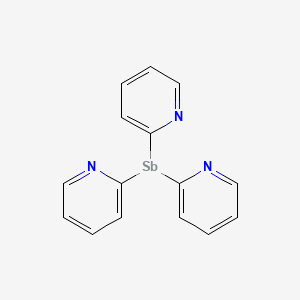
Chromium, tetrakis(diethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium, tetrakis(diethylamino)- is an organometallic compound with the molecular formula C₁₆H₄₀CrN₄. It is a coordination complex where a central chromium atom is bonded to four diethylamino ligands.
准备方法
Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.
Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.
Major Products:
Oxidation: Oxidized chromium complexes with different ligands.
Substitution: New chromium complexes with substituted ligands.
科学研究应用
Chromium, tetrakis(diethylamino)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in catalysis and materials science for the development of new materials and catalysts.
作用机制
The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .
相似化合物的比较
- Chromium, tetrakis(dimethylamino)-
- Chromium, tetrakis(diisopropylamino)-
- Chromium, tetrakis(dibutylamino)-
Comparison: Chromium, tetrakis(diethylamino)- is unique due to the specific steric and electronic properties imparted by the diethylamino ligands. Compared to its dimethylamino and diisopropylamino counterparts, it offers a balance between steric hindrance and electronic donation, making it suitable for specific applications in catalysis and materials science .
属性
CAS 编号 |
67938-78-7 |
|---|---|
分子式 |
C16H40CrN4 |
分子量 |
340.51 g/mol |
IUPAC 名称 |
chromium(4+);diethylazanide |
InChI |
InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI 键 |
ZTSVPMVCKFBYBS-UHFFFAOYSA-N |
规范 SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)

![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)



![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)


